molecular formula C17H16N2O2S B5217076 5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole

5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole

Cat. No. B5217076
M. Wt: 312.4 g/mol
InChI Key: IQPZUFWBHXUWBN-UHFFFAOYSA-N
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Description

5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole, also known as THPO, is a chemical compound with potential applications in scientific research. It belongs to the class of oxadiazole derivatives and has been synthesized using various methods.

Mechanism of Action

5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely distributed in the brain. The mGluR5 receptor is involved in various physiological processes, including synaptic plasticity, learning, and memory. 5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole binds to the allosteric site of the receptor, which modulates the activity of the receptor and reduces its downstream signaling. This results in the inhibition of excitatory neurotransmitter release and the reduction of neuronal activity.
Biochemical and Physiological Effects
5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole has been found to have anxiolytic and antidepressant effects in animal models. It has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine. 5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole has been found to modulate the activity of the dopamine D1 receptor, which is involved in reward processing and addiction. Additionally, 5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole has been found to reduce the expression of inflammatory cytokines in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole has several advantages for lab experiments, including its selectivity for the mGluR5 receptor, which allows for the specific modulation of this receptor without affecting other receptors. 5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole has also been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, 5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole has some limitations, including its relatively low potency and the need for high doses to achieve therapeutic effects.

Future Directions

There are several future directions for the research on 5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole. One direction is to investigate its potential applications in the treatment of neurological disorders, such as anxiety, depression, and addiction. Another direction is to explore its mechanisms of action and its effects on other neurotransmitter systems, such as the serotonin and GABA systems. Additionally, future studies could investigate the effects of 5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole on neuroinflammation and neurodegeneration, which may have implications for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Synthesis Methods

5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole has been synthesized using different methods, including the reaction of 2-thiophenecarboxylic acid with hydrazine hydrate and 2-chloroacetaldehyde in the presence of a base. Another method involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride, followed by the reaction with hydrazine hydrate and 2-chloroacetaldehyde. 5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole can also be synthesized by the reaction of 2-thiophenecarboxylic acid with hydrazine hydrate and 2-bromoacetaldehyde in the presence of a base.

Scientific Research Applications

5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole has shown potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is involved in various neurological disorders, including anxiety, depression, and addiction. 5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole has also been shown to modulate the activity of the dopamine D1 receptor, which is involved in reward processing and addiction. Additionally, 5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole has been found to have anxiolytic and antidepressant effects in animal models.

properties

IUPAC Name

5-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-2-5-13-10-14(8-7-12(13)4-1)20-11-16-18-17(19-21-16)15-6-3-9-22-15/h3,6-10H,1-2,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPZUFWBHXUWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)OCC3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(5,6,7,8-Tetrahydro-2-naphthalenyloxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole

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